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molecular formula C6H4ClF3N2O B2413680 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 935252-67-8

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B2413680
M. Wt: 212.56
InChI Key: JBEXWWMOEXZMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531482B2

Procedure details

To a suspension of sodium hydride/60 percent oil dispersion (286 mg, 7.1 mmol) in DMF (10 mL) was added 2,2,2-trifluoroethanol (675 mg, 6.7 mmol). The reaction mixture was stirred for 30 minutes, then it was then added dropwise over 30 minutes to a solution of 2,4-dichloropyrimidine (1.0 g, 6.7 mmol). The solution was then allowed to stir overnight while warming to room temperature. The solution was diluted with H2O and extracted thrice with Et2O. The organics were combined, washed with brine, dried (Na2SO4) and filtered through silica gel, eluting with ether. The product was isolated as a semi-solid, 1.1 g, 5.2 mmol, 78 percent yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
675 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].[Cl:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1>CN(C=O)C.O>[Cl:9][C:10]1[N:15]=[C:14]([O:6][CH2:5][C:4]([F:8])([F:7])[F:3])[CH:13]=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
675 mg
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with Et2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
eluting with ether
CUSTOM
Type
CUSTOM
Details
The product was isolated as a semi-solid, 1.1 g, 5.2 mmol, 78 percent yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC=CC(=N1)OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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